3-Amino-3-(furan-2-yl)propanoic acid
Overview
Description
3-Amino-3-(furan-2-yl)propanoic acid is an organic compound that features both an amino group and a furan ring. This compound is of interest due to its unique structure, which combines the properties of amino acids and heterocyclic compounds. It is used in various fields of scientific research, including chemistry, biology, and medicine.
Mechanism of Action
Target of Action
The primary target of 3-Amino-3-(furan-2-yl)propanoic acid is believed to be the enzyme cyclooxygenase-2 (COX-2) . COX-2 is a key player in the synthesis of pro-inflammatory molecules, making it a significant target for anti-inflammatory drugs.
Biochemical Pathways
The inhibition of COX-2 affects the prostaglandin synthesis pathway , leading to a decrease in the production of pro-inflammatory molecules. This can result in reduced inflammation and pain, although the specific downstream effects would depend on the context of the inflammation and the specific cells involved .
Pharmacokinetics
For instance, its absorption would determine how much of the compound enters the systemic circulation, while its metabolism and excretion would influence the duration of its action .
Result of Action
The primary result of the action of this compound is the potential reduction of inflammation due to its inhibition of COX-2 . This could lead to a decrease in symptoms associated with inflammation, such as pain and swelling.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-3-(furan-2-yl)propanoic acid can be achieved through several methods. One common approach involves the reduction of 3-(furan-2-yl)-2-(hydroxyimino)propanoic acids using zinc dust and formic acid in the presence of a catalytic amount of iron dust at 60°C for 2 hours . This method yields the desired compound in good yields.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of organic synthesis and scale-up techniques can be applied to produce this compound on a larger scale. Optimization of reaction conditions, purification processes, and cost-effective raw materials are essential for industrial production.
Chemical Reactions Analysis
Types of Reactions
3-Amino-3-(furan-2-yl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The amino group can be reduced to form the corresponding amine.
Substitution: The amino group can participate in substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents such as alkyl halides and acyl chlorides are used for substitution reactions.
Major Products Formed
Oxidation: Furan-2,3-dione derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted amino acid derivatives.
Scientific Research Applications
3-Amino-3-(furan-2-yl)propanoic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug development.
Industry: Used in the synthesis of fine chemicals and pharmaceuticals.
Comparison with Similar Compounds
Similar Compounds
3-(2-Furyl)propionic acid: Similar structure but lacks the amino group.
2-Amino-3-(furan-2-yl)propanoic acid: Positional isomer with the amino group at a different position.
Uniqueness
3-Amino-3-(furan-2-yl)propanoic acid is unique due to the presence of both an amino group and a furan ring, which imparts distinct chemical and biological properties. This combination makes it a valuable compound for various research applications.
Properties
IUPAC Name |
3-amino-3-(furan-2-yl)propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO3/c8-5(4-7(9)10)6-2-1-3-11-6/h1-3,5H,4,8H2,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YIKVKIOGYSPIMP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(CC(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40340578 | |
Record name | 3-amino-3-(furan-2-yl)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40340578 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
73456-99-2 | |
Record name | 3-amino-3-(furan-2-yl)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40340578 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.